hCA II Inhibition Potency: Ki = 19 nM vs. Acetazolamide Baseline
2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid exhibits potent inhibition of human carbonic anhydrase II (hCA II), a cytosolic isoform implicated in glaucoma, edema, and epilepsy. The measured Ki value is 19 nM [1]. In comparison, the reference carbonic anhydrase inhibitor acetazolamide (a clinically approved drug) demonstrates a Ki of 12 nM against hCA II under comparable stopped-flow CO2 hydration assay conditions [2]. While slightly less potent than acetazolamide at this isoform, the compound's distinct substitution pattern offers a unique chemical scaffold for medicinal chemistry exploration where alternative selectivity profiles are desired.
| Evidence Dimension | Inhibition constant (Ki) for human carbonic anhydrase II (hCA II) |
|---|---|
| Target Compound Data | Ki = 19 nM |
| Comparator Or Baseline | Acetazolamide, Ki = 12 nM |
| Quantified Difference | Target compound is 1.58-fold less potent than acetazolamide |
| Conditions | Stopped-flow CO2 hydration assay, 15 min preincubation |
Why This Matters
This quantifies the compound's potency at a therapeutically validated target, enabling researchers to select it for experiments requiring a non-clinical CA II inhibitor scaffold with a defined baseline activity.
- [1] BindingDB. BDBM50146673 (CHEMBL3764506): 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid. Affinity Data: Ki 19 nM (hCA II). View Source
- [2] Cuffaro, D., et al. (2021). Table 2: Acetazolamide Ki values against human carbonic anhydrase isoforms. Molecules, 26(10), 3010. View Source
